molecular formula C6H9NS B13588939 3-Methylidenecyclobutane-1-carbothioamide

3-Methylidenecyclobutane-1-carbothioamide

Cat. No.: B13588939
M. Wt: 127.21 g/mol
InChI Key: MQKVHCSNAKWLGE-UHFFFAOYSA-N
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Description

3-Methylidenecyclobutane-1-carbothioamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclobutane ring with a methylene group and a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenecyclobutane-1-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenecyclobutane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclobutane ring.

    Reduction: Reduced forms of the carbothioamide group.

    Substitution: Substituted derivatives with various functional groups replacing the carbothioamide group.

Scientific Research Applications

3-Methylidenecyclobutane-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylidenecyclobutane-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . This includes the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and survival.

Comparison with Similar Compounds

Similar Compounds

    3-Methylenecyclobutanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.

    3-(2-chlorophenoxymethyl)-2-fluorobenzene-1-carbothioamide: Contains a carbothioamide group but with different substituents on the aromatic ring.

Uniqueness

3-Methylidenecyclobutane-1-carbothioamide is unique due to its specific combination of a cyclobutane ring, methylene group, and carbothioamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

3-methylidenecyclobutane-1-carbothioamide

InChI

InChI=1S/C6H9NS/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H2,7,8)

InChI Key

MQKVHCSNAKWLGE-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(=S)N

Origin of Product

United States

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